molecular formula C7H12N4O3 B2996902 Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1537639-78-3

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B2996902
CAS No.: 1537639-78-3
M. Wt: 200.198
InChI Key: APGGSFODXWSUMB-UHFFFAOYSA-N
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Description

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a triazole ring, making it a versatile molecule for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the triazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and quality control is common to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Various reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be utilized in the study of enzyme inhibitors and receptor binding.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can interact with enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate is similar to other triazole derivatives, such as:

  • Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (Bis-Tris)

  • Ethanol, 2-[(2-aminoethyl)amino]

Uniqueness: What sets this compound apart from these compounds is its specific combination of functional groups, which allows for a wider range of chemical reactions and applications.

Biological Activity

Ethyl 3-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1537639-78-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₇H₁₂N₄O₃
  • Molecular Weight : 200.20 g/mol
  • Structure : The compound features a triazole ring, an ethyl ester functional group, and an amino-alcohol side chain.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that may include:

  • Formation of the triazole ring.
  • Introduction of the ethyl ester group.
  • Incorporation of the amino and hydroxyethyl substituents.

This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds in the triazole class exhibit significant antibacterial and antifungal activities. This compound has shown potential in inhibiting various pathogens:

  • Antibacterial Activity : Studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .
  • Antifungal Activity : Similar triazole compounds have been evaluated for their antifungal properties against Candida albicans and other fungal pathogens, suggesting a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in microbial metabolism. This includes:

  • DNA gyrase and topoisomerase IV , which are critical targets in bacterial DNA replication .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various triazole derivatives including this compound. Results indicated that this compound exhibited significant inhibition against multiple bacterial strains .
  • Antifungal Testing : In vitro assays showed that this triazole derivative could effectively inhibit the growth of Candida species, demonstrating its potential as an antifungal agent .

Research Findings Summary Table

PropertyFindings
Molecular Weight 200.20 g/mol
Antibacterial MIC Range 0.125 - 8 µg/mL against S. aureus, E. coli
Antifungal Activity Effective against Candida albicans
Enzyme Targets DNA gyrase and topoisomerase IV inhibition

Properties

IUPAC Name

ethyl 5-(1-amino-2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-2-14-7(13)6-9-5(10-11-6)4(8)3-12/h4,12H,2-3,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGGSFODXWSUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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